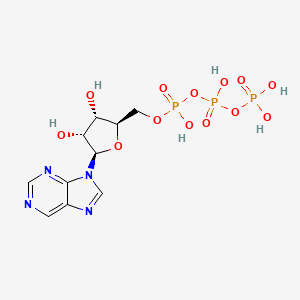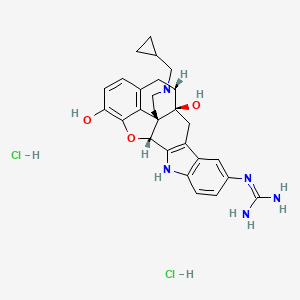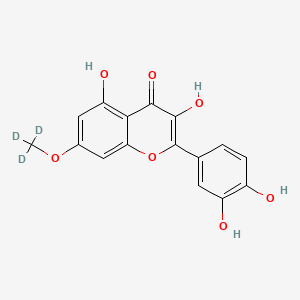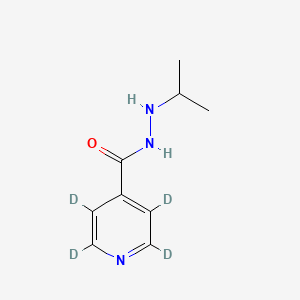
Iproniazid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iproniazid-d4 is a deuterated form of iproniazid, a non-selective, irreversible monoamine oxidase inhibitor of the hydrazine class. It was originally designed to treat tuberculosis but was later used as an antidepressant. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of iproniazid due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iproniazid-d4 typically involves the deuteration of iproniazid. One common method involves the reaction of isonicotinic acid with deuterated hydrazine to form isonicotinic acid hydrazide-d4. This intermediate is then reacted with isopropyl iodide to yield this compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Iproniazid-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isonicotinic acid and isopropylhydrazine-d4.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the isopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Isonicotinic acid and isopropylhydrazine-d4.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.
科学研究应用
Iproniazid-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of iproniazid in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of iproniazid.
Drug Interaction Studies: Used to investigate interactions between iproniazid and other drugs.
Biological Research: Employed in studies related to monoamine oxidase inhibition and its effects on neurotransmitter levels.
Industrial Applications: Used in the development of deuterated drugs with improved pharmacokinetic properties.
作用机制
Iproniazid-d4 exerts its effects by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced mood and antidepressant effects. The inhibition is irreversible, meaning the enzyme is permanently inactivated until new enzyme molecules are synthesized.
相似化合物的比较
Iproniazid-d4 is similar to other monoamine oxidase inhibitors such as:
Phenelzine: Another non-selective, irreversible monoamine oxidase inhibitor used as an antidepressant.
Isocarboxazid: Similar in its mechanism of action but with a different chemical structure.
Tranylcypromine: A non-hydrazine monoamine oxidase inhibitor with a reversible inhibition mechanism.
Uniqueness
This compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and quantification of the compound and its metabolites. This makes it a valuable tool in both research and industrial applications.
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
183.24 g/mol |
IUPAC 名称 |
2,3,5,6-tetradeuterio-N'-propan-2-ylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13)/i3D,4D,5D,6D |
InChI 键 |
NYMGNSNKLVNMIA-LNFUJOGGSA-N |
手性 SMILES |
[2H]C1=C(N=C(C(=C1C(=O)NNC(C)C)[2H])[2H])[2H] |
规范 SMILES |
CC(C)NNC(=O)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



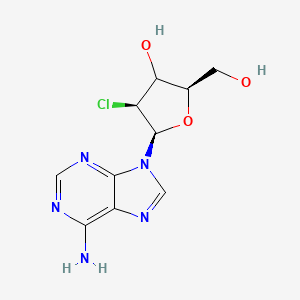
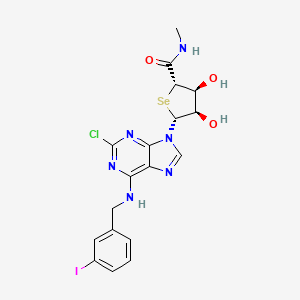
![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)
![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)
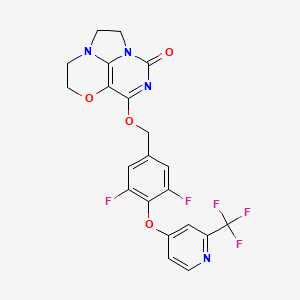

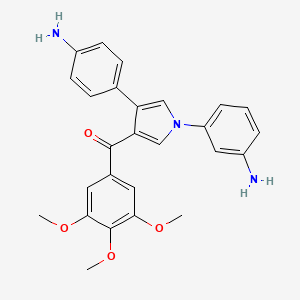
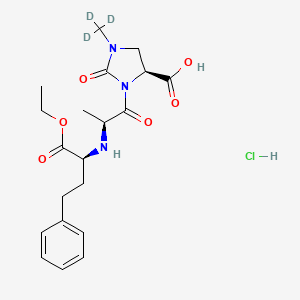
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
